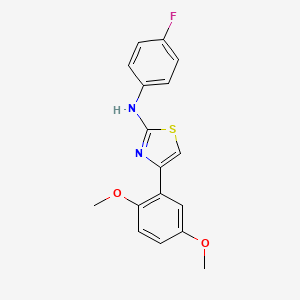![molecular formula C17H16FN3O2S2 B7644004 N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide, also known as GSK461364A, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell division and proliferation.
Mécanisme D'action
The mechanism of action of N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves the inhibition of PLK1, a protein that plays a crucial role in cell division and proliferation. By blocking the activity of PLK1, this compound prevents the formation of the mitotic spindle, a structure that is essential for the separation of chromosomes during cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various preclinical models of cancer, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Additionally, this compound has been shown to have antiangiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide as a research tool is its potency and selectivity for PLK1. This makes it a valuable tool for studying the role of PLK1 in cell division and proliferation. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments or cell lines.
Orientations Futures
There are several future directions for research on N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide. One area of interest is the development of new PLK1 inhibitors that have improved safety profiles and can be used in clinical settings. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to PLK1 inhibition, which could help to personalize cancer treatment. Finally, the role of PLK1 in other cellular processes, such as DNA repair and apoptosis, is an area of active research that could lead to new insights into the biology of cancer.
Méthodes De Synthèse
The synthesis of N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process has been described in detail in several scientific publications, and it involves the use of various reagents and solvents.
Applications De Recherche Scientifique
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been studied extensively in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing cell death. It has also been tested in clinical trials, although its development as a cancer drug has been halted due to safety concerns.
Propriétés
IUPAC Name |
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-11-3-6-14(9-15(11)18)19-17-20-16(10-24-17)12-4-7-13(8-5-12)21-25(2,22)23/h3-10,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRLEVAHALDLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)
![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)
![2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7643979.png)

![[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7643997.png)
